molecular formula C5H3ClF2N2O2 B1426058 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1310350-99-2

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1426058
M. Wt: 196.54 g/mol
InChI Key: CJHLWLUPTLVMPW-UHFFFAOYSA-N
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Description

“4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrazole precursor with a chlorinating and difluoromethylating agent. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with a chlorine atom at the 4-position, a difluoromethyl group at the 1-position, and a carboxylic acid group at the 3-position.



Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound would be expected to undergo typical acid-base reactions. The chlorine and difluoromethyl substituents may also make the compound susceptible to various substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar, and capable of forming hydrogen bonds.


Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information on its hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and environmental release.


Future Directions

The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research on “4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid” and similar compounds could focus on exploring their potential biological activities and developing efficient synthetic methods.


properties

IUPAC Name

4-chloro-1-(difluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O2/c6-2-1-10(5(7)8)9-3(2)4(11)12/h1,5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLWLUPTLVMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methyl ester (540 mg, 2.6 mmol) in tetrahydrofuran (18 ml) was treated at room temperature with a solution of lithium hydroxide (135 mg, 5.6 mmol) in a 1:1-mixture of water and methanol (12 ml). After 1 hour the reaction was complete, and the solvents were evaporated at reduced pressure. The residue was dissolved in water (10 ml) and acidified with hydrochloric acid (2M). Extraction with ethyl acetate, drying of the organic layer over sodium sulphate, and evaporation at reduced pressure yielded a white solid (555 mg) which was triturated with pentane (10 ml). The solid material was filtered, washed with pentane and dried. After drying at reduced pressure the 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid was obtained as a white solid (477 mg, 95% of theory). MS (ISP): m/z=195.0 [M−H]−.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
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4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Citations

For This Compound
1
Citations
H Hilpert, W Guba, TJ Woltering, W Wostl, E Pinard… - pstorage-acs-6854636.s3 …
All solvents and reagents were obtained from commercial sources and were used as received. All reactions were followed by TLC (TLC plates F254, Merck) or LCMS (liquid …

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